3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid
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Overview
Description
3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethoxy-substituted phenyl ring
Preparation Methods
The synthesis of 3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid typically involves multiple steps, starting from commercially available starting materials. The Boc protection is introduced to the amino group to prevent unwanted reactions during subsequent steps. The trifluoromethoxy group is usually introduced via a trifluoromethylation reaction, which can be achieved using various reagents and catalysts . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability .
Chemical Reactions Analysis
3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The trifluoromethoxy group can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar compounds to 3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid include other Boc-protected amino acids and trifluoromethoxy-substituted aromatic compounds. These compounds share some structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in the combination of the Boc-protected amino group and the trifluoromethoxy-substituted phenyl ring, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C16H20F3NO5 |
---|---|
Molecular Weight |
363.33 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[3-(trifluoromethoxy)phenyl]butanoic acid |
InChI |
InChI=1S/C16H20F3NO5/c1-15(2,3)25-14(23)20-11(9-13(21)22)7-10-5-4-6-12(8-10)24-16(17,18)19/h4-6,8,11H,7,9H2,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
XTOGMSWIKOHNKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC(F)(F)F)CC(=O)O |
Origin of Product |
United States |
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